In-Depth Technical Guide on the Physical and Chemical Properties of 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one
In-Depth Technical Guide on the Physical and Chemical Properties of 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one
Executive Summary
The compound 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one (commonly known as 3',4'-dimethoxyflavanone ) is a highly lipophilic flavonoid derivative characterized by its chromen-4-one core and a dimethoxy-substituted B-ring. Naturally occurring in the Lamiaceae plant family (e.g., Pogostemon mollis), this compound serves as a critical scaffold in the development of antioxidant, antimicrobial, and neuroprotective agents. This whitepaper provides an authoritative, self-validating guide to its physicochemical profiling, mechanistic synthesis, and analytical characterization.
Physicochemical Profiling & Causality
Understanding the physicochemical properties of 3',4'-dimethoxyflavanone is essential for predicting its pharmacokinetic behavior. The absence of free hydroxyl groups on the A and B rings significantly alters its solubility and membrane permeability compared to polyhydroxylated analogs (like hesperetin or quercetin).
Table 1: Quantitative Physicochemical Properties
| Property | Value | Causality / Pharmacokinetic Significance |
| CAS Number | 6344-21-4 | Unique chemical identifier for literature and regulatory tracking . |
| Molecular Formula | C₁₇H₁₆O₄ | Indicates a high degree of unsaturation and aromaticity, contributing to its UV-Vis chromophore. |
| Molecular Weight | 284.31 g/mol | Falls well within the Lipinski Rule of 5 optimal range (<500 Da), ensuring favorable oral bioavailability. |
| Melting Point | 125.5 - 127.4 °C | Indicates a highly stable crystalline lattice structure (typically forming off-white crystals) . |
| Boiling Point | 439 °C at 760 mmHg | High boiling point driven by strong intermolecular dipole-dipole interactions of the chromanone core. |
| Density | 1.204 g/cm³ | Standard density profile for methoxy-substituted flavonoid derivatives. |
| XLogP3 (Lipophilicity) | 2.8 | The dimethoxy substitution increases lipophilicity, optimizing passive lipid bilayer permeability . |
| TPSA | 44.8 Ų | A low Topological Polar Surface Area (<90 Ų) strongly predicts excellent blood-brain barrier (BBB) penetration. |
Mechanistic Pathways of Synthesis
The synthesis of 3',4'-dimethoxyflavanone is traditionally achieved via a two-step sequence: a base-catalyzed Claisen-Schmidt condensation followed by an intramolecular cyclization .
The choice of base catalysis (NaOH) over acid catalysis in the first step prevents the premature polymerization of the aldehyde and ensures a high yield of the trans-chalcone intermediate. The subsequent cyclization is driven by the nucleophilic attack of the 2'-phenolic hydroxyl group onto the α,β-unsaturated carbonyl system (a Michael-type addition).
Figure 1: Mechanistic synthesis pathway of 3',4'-dimethoxyflavanone via chalcone intermediate.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Each phase includes a specific checkpoint to confirm the reaction's progress before proceeding.
Step 1: Preparation of the Chalcone Intermediate
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Reactant Mixing: Dissolve equimolar amounts (10 mmol) of 2'-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde in 20 mL of absolute ethanol.
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Causality: Ethanol serves as a protic solvent that stabilizes the transition state without participating in the reaction.
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Base Catalysis: Slowly add 10 mL of 40% NaOH aqueous solution dropwise while maintaining the temperature at 0–5 °C using an ice bath.
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Causality: The strong base deprotonates the acetophenone to form an enolate. The low temperature strictly prevents side reactions such as the Cannizzaro reaction.
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Condensation: Remove the ice bath and stir the mixture at room temperature for 24 hours.
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Isolation & Validation: Neutralize the mixture with dilute HCl (1M) until pH 7 is reached. Filter the resulting precipitate.
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Self-Validation Checkpoint: The intermediate (2'-hydroxy-3,4-dimethoxychalcone) must appear as a distinct orange/yellow solid. Confirm via TLC (Chloroform:Ethyl acetate 9:1); a single spot indicates successful condensation.
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Step 2: Intramolecular Cyclization to Flavanone
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Refluxing: Dissolve the purified chalcone in 30 mL of ethanol containing a catalytic amount of NaOH (or piperidine). Reflux the mixture at 80 °C for 12 hours.
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Causality: Thermal energy is required to overcome the activation energy barrier, driving the nucleophilic attack of the phenoxide ion onto the β-carbon to close the C-ring.
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Work-up: Cool the mixture to room temperature, neutralize, and extract with ethyl acetate (3 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
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Purification: Purify the crude product using silica gel column chromatography (Hexane:Ethyl Acetate gradient).
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Final Validation: Recrystallize the final product from ethanol.
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Self-Validation Checkpoint: The product must yield off-white crystals. Verify the melting point strictly against the 125.5–127.4 °C standard.
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Figure 2: Self-validating workflow for the synthesis and isolation of 3',4'-dimethoxyflavanone.
Analytical Characterization Standards
To definitively confirm the structural identity of 3',4'-dimethoxyflavanone, researchers must cross-reference analytical outputs against the following spectral hallmarks:
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Infrared Spectroscopy (FT-IR): Look for a strong carbonyl (C=O) stretch at ~1680–1690 cm⁻¹. The shift from a typical ketone (>1700 cm⁻¹) is due to conjugation with the A-ring. A distinct C-O-C stretch at ~1250 cm⁻¹ confirms the presence of the methoxy groups.
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¹H-NMR (CDCl₃, 400 MHz): The absolute signature of a flavanone is the ABX spin system of the C-ring protons. The H-2 proton will appear as a doublet of doublets (dd) at ~5.3–5.5 ppm due to coupling with the two diastereotopic protons at C-3 (H-3a and H-3b), which resonate at ~2.8 and ~3.0 ppm. The six protons from the two methoxy groups will appear as sharp singlets at ~3.8–3.9 ppm.
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Mass Spectrometry (LC-MS): Electrospray ionization (ESI) in positive mode will yield a molecular ion peak [M+H]⁺ at m/z 285.11.
Biological & Pharmacological Relevance
Flavanones are highly regarded for their therapeutic versatility. 3',4'-dimethoxyflavanone is frequently identified in the phytochemical profiling of medicinal plants such as Pogostemon mollis.
From a drug design perspective, the methylation of the B-ring hydroxyl groups serves a dual purpose:
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Metabolic Stability: It protects the molecule from rapid Phase II metabolism (glucuronidation/sulfation) in the liver, extending its biological half-life.
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Cellular Uptake: The increased lipophilicity enhances its ability to cross lipid membranes, making it a superior candidate for in vitro cytotoxic assays against human tumor cell lines (e.g., MCF7, IGROV1) and neuroprotective applications where BBB penetration is mandatory.
References
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Chemsrc. "CAS#:6344-21-4 | 4H-1-Benzopyran-4-one,2-(3,4-dimethoxyphenyl)-2,3-dihydro." Available at:[Link]
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INDOFINE Chemical Company, Inc. "Certificate of Analysis: 3',4'-DIMETHOXYFLAVANONE." Available at: [Link]
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Ismiyarto, Matsjeh S., Anwar C. "Synthesis of Chalcone and Flavanone Compound Using Raw Material of Acetophenone and Benzaldehyde Derivative." ResearchGate. Available at:[Link]
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BDPS Journal. "In vitro antioxidant and cytotoxic analysis of Pogostemon mollis Benth." Available at:[Link]
